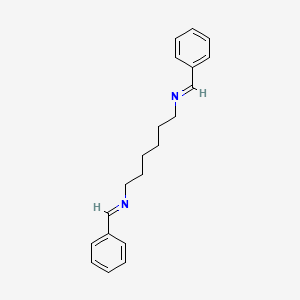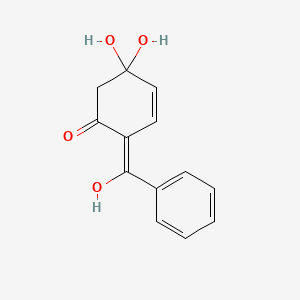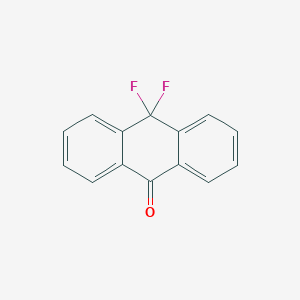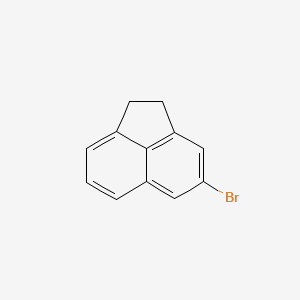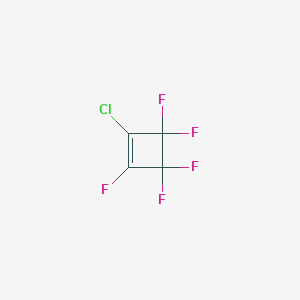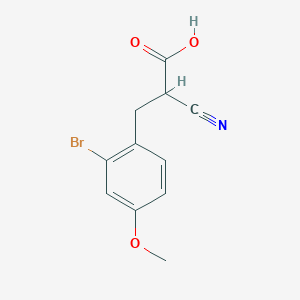
1-(Morpholin-4-yl)ethanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Morpholin-4-yl)ethanethione is an organic compound characterized by the presence of a morpholine ring attached to an ethanethione group
Vorbereitungsmethoden
The synthesis of 1-(Morpholin-4-yl)ethanethione can be achieved through several methods. One notable method is the Willgerodt-Kindler reaction, which involves the reaction of aldehydes, sulfur, and morpholine under acidic conditions. This reaction can be enhanced using microwave irradiation and heterogeneous acid catalysis with montmorillonite K-10, resulting in high yields and environmentally friendly conditions .
Analyse Chemischer Reaktionen
1-(Morpholin-4-yl)ethanethione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Morpholin-4-yl)ethanethione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 1-(Morpholin-4-yl)ethanethione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
1-(Morpholin-4-yl)ethanethione can be compared with other similar compounds, such as:
1-(Morpholin-4-yl)-2-pyridin-3-yl-ethanethione: This compound has a pyridine ring instead of an ethanethione group, leading to different chemical properties and applications.
2-(4-Biphenylyl)-1-(4-morpholinyl)ethanethione:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
5309-93-3 |
|---|---|
Molekularformel |
C6H11NOS |
Molekulargewicht |
145.23 g/mol |
IUPAC-Name |
1-morpholin-4-ylethanethione |
InChI |
InChI=1S/C6H11NOS/c1-6(9)7-2-4-8-5-3-7/h2-5H2,1H3 |
InChI-Schlüssel |
WPOYBLWKLDBTBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=S)N1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




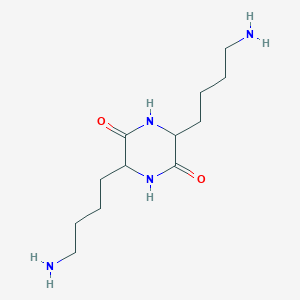

![N-[acetamido-(4-fluorophenyl)methyl]acetamide](/img/structure/B14748340.png)
